![molecular formula C15H8F4N2O B5793855 5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5793855.png)
5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Specific reaction conditions, such as the choice of solvent, temperature, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is studied for its potential as a building block for more complex molecules and as a ligand in coordination chemistry.
Biology
In biological research, compounds with oxadiazole rings are investigated for their antimicrobial, antifungal, and anticancer properties. They may interact with specific enzymes or receptors, leading to potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure may allow it to interact with biological targets in ways that other compounds cannot, offering new avenues for treatment.
Industry
In industry, oxadiazole derivatives are used in the development of new materials, such as polymers and dyes, due to their stability and electronic properties.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 3,5-diphenyl-1,2,4-oxadiazole
- 5-(4-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
Uniqueness
5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity, biological activity, and physical properties. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F4N2O/c16-12-6-4-9(5-7-12)14-20-13(21-22-14)10-2-1-3-11(8-10)15(17,18)19/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJUDZQGDRPEJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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